![molecular formula C15H23N3O4 B5102604 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol](/img/structure/B5102604.png)
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol, also known as MPP+, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound was initially developed as a herbicide, but its potential as a neurotoxin was discovered in the 1980s. Since then, MPP+ has been used as a tool for studying Parkinson's disease and other neurological disorders.
作用机制
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is a potent inhibitor of complex I of the mitochondrial electron transport chain. By blocking this enzyme, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ disrupts the production of ATP, the main energy currency of the cell. This leads to a buildup of reactive oxygen species and oxidative stress, which can ultimately result in cell death.
Biochemical and Physiological Effects:
The primary effect of 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is the selective destruction of dopamine-producing neurons. This results in a depletion of dopamine in the brain, which is the primary cause of the motor symptoms associated with Parkinson's disease. In addition to its effects on dopamine neurons, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ has been shown to induce oxidative stress and inflammation, which may contribute to the progression of the disease.
实验室实验的优点和局限性
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is a useful tool for studying Parkinson's disease and other neurological disorders because it selectively targets dopamine-producing neurons. This allows researchers to study the underlying mechanisms of the disease in a controlled environment. However, the use of 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is limited by its toxicity and the complexity of its synthesis. Additionally, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is not a perfect model of Parkinson's disease, as the disease is multifactorial and involves many different cell types and pathways.
未来方向
There are many potential future directions for research on 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of focus is the development of new models of the disease that more accurately reflect its complexity. Additionally, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ may have applications in other areas of research, such as cancer biology and mitochondrial dysfunction.
合成方法
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ can be synthesized through a multistep process that involves the reaction of p-nitrophenol with methylamine and formaldehyde. The resulting intermediate is then treated with piperidine and methyl iodide to yield 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+. The synthesis of 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is complex and requires careful handling of toxic reagents.
科学研究应用
2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ has been extensively used as a tool for studying Parkinson's disease and other neurological disorders. In particular, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ is used to model the loss of dopamine-producing neurons that is characteristic of Parkinson's disease. By selectively targeting these neurons, 2-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-6-nitrophenol+ can be used to study the underlying mechanisms of the disease and to test potential treatments.
属性
IUPAC Name |
2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-16-6-4-12(5-7-16)17(2)10-11-8-13(18(20)21)15(19)14(9-11)22-3/h8-9,12,19H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIIHCXFECYHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)
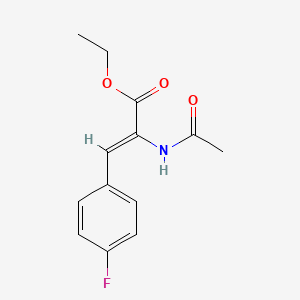
![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)
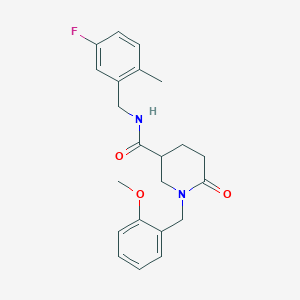
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5102547.png)
![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)
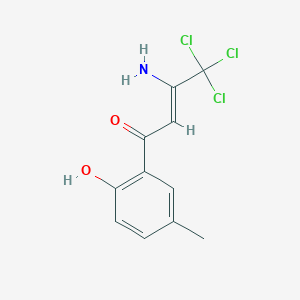
![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)
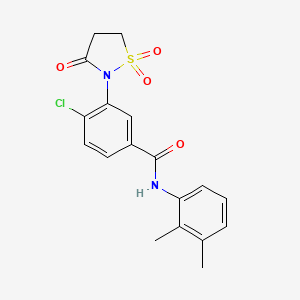
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5102596.png)
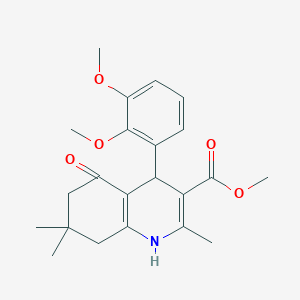
![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5102610.png)
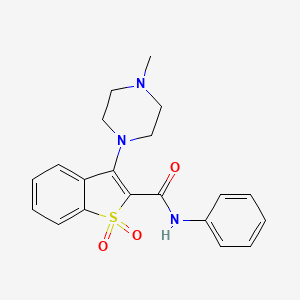
![3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B5102624.png)